3-(5-methoxy-1H-indol-1-yl)propanoic acid
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Overview
Description
3-(5-methoxy-1H-indol-3-yl)propanoic acid is a small molecule . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular formula of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is C12H13NO3 . The InChI code is 1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is 219.24 . It is a solid substance .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “3-(5-methoxy-1H-indol-1-yl)propanoic acid”, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-HIV Activity
Indole derivatives have also been reported to have anti-HIV activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed as an anti-HIV-1 .
Anti-Inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This makes them potentially useful in the treatment of various types of cancer .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the treatment of conditions characterized by oxidative stress .
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
“3-(5-methoxy-1H-indol-1-yl)propanoic acid” has been found to selectively modulate the activities of all three peroxisome proliferator-activated receptors (PPARs), PPARalpha, PPARgamma, and PPARdelta . This makes it potentially useful in the treatment of diabetes .
Safety and Hazards
properties
IUPAC Name |
3-(5-methoxyindol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-2-3-11-9(8-10)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNDCIJEUZJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methoxy-1H-indol-1-yl)propanoic acid |
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